4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, furyl groups, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorophenoxyacetic acid with 2-furylmethylamine to form an intermediate, which is then reacted with hydrazine to introduce the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[BIS(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-((E)-{[BIS(3-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- 4-((E)-{[BIS(2-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE .
Uniqueness
What sets 4-[((E)-1-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and chlorophenoxy moiety contribute to its versatility and potential for diverse applications .
Properties
IUPAC Name |
4-[(E)-[5-[(3-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-3-1-4-13(9-12)25-11-15-7-6-14(26-15)10-20-23-17(21-22-18(23)27)16-5-2-8-24-16/h1-10H,11H2,(H,22,27)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWUBRJYFPZNJ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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